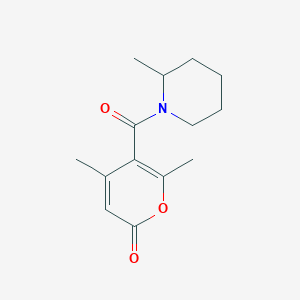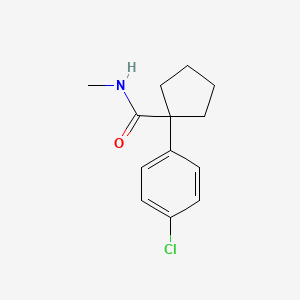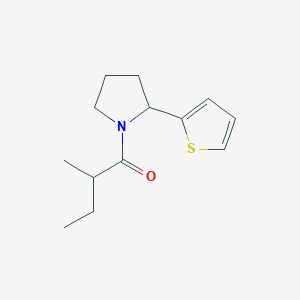
3-methyl-N-(4-methylphenyl)morpholine-4-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-methyl-N-(4-methylphenyl)morpholine-4-carboxamide, also known as MMCM, is a chemical compound that has been widely used in scientific research for its unique properties. This compound is a member of the morpholine family and has been found to exhibit a range of biochemical and physiological effects. In
Wirkmechanismus
The mechanism of action of 3-methyl-N-(4-methylphenyl)morpholine-4-carboxamide is not fully understood, but it is believed to act as an inhibitor of calcium ion channels and as a modulator of G protein-coupled receptors. This leads to a range of effects on the cells and systems in which it is used, including changes in membrane potential, neurotransmitter release, and intracellular calcium levels.
Biochemical and Physiological Effects:
3-methyl-N-(4-methylphenyl)morpholine-4-carboxamide has been found to exhibit a range of biochemical and physiological effects, including the modulation of calcium ion channels and G protein-coupled receptors. It has also been found to have analgesic properties, making it a potential candidate for the development of new pain medications. Additionally, 3-methyl-N-(4-methylphenyl)morpholine-4-carboxamide has been found to exhibit anti-inflammatory effects, making it a potential candidate for the treatment of inflammatory conditions.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 3-methyl-N-(4-methylphenyl)morpholine-4-carboxamide in lab experiments is its unique properties, which allow for the study of a range of biological systems. Additionally, 3-methyl-N-(4-methylphenyl)morpholine-4-carboxamide is relatively easy to synthesize and has been found to be stable under a range of conditions. However, there are also limitations to the use of 3-methyl-N-(4-methylphenyl)morpholine-4-carboxamide in lab experiments, including its potential toxicity and the need for careful handling and disposal.
Zukünftige Richtungen
There are many potential future directions for research on 3-methyl-N-(4-methylphenyl)morpholine-4-carboxamide. One area of interest is the development of new pain medications based on the analgesic properties of 3-methyl-N-(4-methylphenyl)morpholine-4-carboxamide. Additionally, further research is needed to fully understand the mechanism of action of 3-methyl-N-(4-methylphenyl)morpholine-4-carboxamide and its effects on various biological systems. There is also potential for the development of new anti-inflammatory medications based on the anti-inflammatory effects of 3-methyl-N-(4-methylphenyl)morpholine-4-carboxamide. Overall, 3-methyl-N-(4-methylphenyl)morpholine-4-carboxamide is a valuable tool for scientific research and has the potential to lead to the development of new medications and treatments for a range of conditions.
Synthesemethoden
The synthesis of 3-methyl-N-(4-methylphenyl)morpholine-4-carboxamide involves the reaction of 4-methylphenyl isocyanate with 3-methylmorpholine in the presence of a catalyst. The resulting product is then further purified by recrystallization. This method has been found to be effective in producing high yields of 3-methyl-N-(4-methylphenyl)morpholine-4-carboxamide with high purity.
Wissenschaftliche Forschungsanwendungen
3-methyl-N-(4-methylphenyl)morpholine-4-carboxamide has been widely used in scientific research due to its unique properties. It has been found to exhibit a range of biochemical and physiological effects, making it a valuable tool for studying various biological systems. 3-methyl-N-(4-methylphenyl)morpholine-4-carboxamide has been used to study the effects of calcium ion channels in cells, as well as the role of G protein-coupled receptors in signal transduction. It has also been used in studies of the central nervous system, including the effects of opioids on pain perception.
Eigenschaften
IUPAC Name |
3-methyl-N-(4-methylphenyl)morpholine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O2/c1-10-3-5-12(6-4-10)14-13(16)15-7-8-17-9-11(15)2/h3-6,11H,7-9H2,1-2H3,(H,14,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LSLGZGMIMPGLAS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1COCCN1C(=O)NC2=CC=C(C=C2)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-methyl-N-(4-methylphenyl)morpholine-4-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-[2-oxo-2-(pyrrolidin-1-yl) ethyl]isonicotinamide](/img/structure/B7510857.png)
![1-[1-(1,5-Dimethylpyrazol-4-yl)ethyl]-3-(2-fluorophenyl)urea](/img/structure/B7510864.png)
![2-Cyclopent-2-en-1-yl-1-[3-(4-methyl-1,2,4-triazol-3-yl)piperidin-1-yl]ethanone](/img/structure/B7510872.png)




![(2,4-Dimethylphenyl)-[3-(4-methyl-1,2,4-triazol-3-yl)piperidin-1-yl]methanone](/img/structure/B7510904.png)
![1-[1-(1,5-Dimethylpyrazol-4-yl)ethyl]-3-(4-methylphenyl)urea](/img/structure/B7510909.png)

![(2-Methylphenyl)-[3-(4-methyl-1,2,4-triazol-3-yl)piperidin-1-yl]methanone](/img/structure/B7510921.png)
